molecular formula C7H4N2O2 B578333 2-NITROBENZONITRILE-D4 CAS No. 1219795-50-2

2-NITROBENZONITRILE-D4

Cat. No.: B578333
CAS No.: 1219795-50-2
M. Wt: 152.145
InChI Key: SWBDKCMOLSUXRH-RHQRLBAQSA-N
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Description

Significance of Stable Isotope Labeling in Modern Chemical Science and Discovery

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules to trace their path through chemical or biological systems. symeres.comstudysmarter.co.uk This method is fundamental to modern scientific discovery, allowing researchers to track molecular behavior, elucidate complex reaction mechanisms, and quantify compounds with high precision. studysmarter.co.ukcreative-proteomics.com Unlike radioactive isotopes, stable isotopes are not hazardous, making them suitable for a broader range of studies, including those involving human subjects. diagnosticsworldnews.com

The primary principle behind the utility of stable isotopes lies in their mass difference compared to their lighter counterparts. This mass difference, while having a minimal effect on the chemical properties of a molecule, can be detected by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. diagnosticsworldnews.comarkat-usa.org One of the most significant applications is in the study of the Kinetic Isotope Effect (KIE), where the rate of a reaction changes upon isotopic substitution. chem-station.com Observing a KIE when a hydrogen atom is replaced by deuterium can provide strong evidence that the C-H bond is broken during the rate-determining step of a reaction. arkat-usa.orgchem-station.com Furthermore, isotopically labeled compounds serve as ideal internal standards in quantitative mass spectrometry, improving the accuracy of measurements by correcting for sample loss or ionization variability. unam.mxprinceton.edu

Overview of Nitriles and Nitroaromatic Compounds as Crucial Synthetic Intermediates

Nitriles and nitroaromatic compounds are two classes of organic molecules that are exceptionally valuable as intermediates in synthesis. numberanalytics.comnumberanalytics.com

Nitriles , characterized by a cyano (-C≡N) functional group, are versatile building blocks in organic chemistry. numberanalytics.comfiveable.me The unique electronic structure of the cyano group, with its carbon-nitrogen triple bond, makes it susceptible to a variety of chemical transformations. fiveable.meresearchgate.net Nitriles are often considered precursors to other functional groups; they can be hydrolyzed to form amides and carboxylic acids, or reduced to produce primary amines. numberanalytics.comebsco.com Their ability to participate in reactions like cycloadditions and C-H bond functionalizations allows for the construction of complex carbocyclic and heterocyclic frameworks found in many pharmaceuticals, agrochemicals, and materials. numberanalytics.comresearchgate.net

Nitroaromatic compounds contain one or more nitro groups (-NO₂) attached to an aromatic ring. numberanalytics.com The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. numberanalytics.comwikipedia.org This property makes nitroaromatics key precursors in the synthesis of a wide array of industrial products. nih.govnih.gov For instance, the reduction of an aromatic nitro group is a standard method for producing aromatic amines, which are themselves fundamental intermediates for dyes, polymers, and pharmaceuticals. numberanalytics.comresearchgate.net The presence of the nitro group also facilitates nucleophilic aromatic substitution reactions, providing a pathway to introduce other functional groups onto the ring. wikipedia.org These compounds are integral to the production of everything from pesticides to explosives. nih.govnih.gov

Rationale for Deuterium Labeling in 2-Nitrobenzonitrile (B147312) for Mechanistic and Analytical Investigations

The strategic placement of deuterium atoms on the aromatic ring of 2-Nitrobenzonitrile to create 2-NITROBENZONITRILE-D4 offers distinct advantages for specific research applications. The rationale for this labeling is twofold, centering on its use in mechanistic elucidation and as an analytical standard.

Analytical Investigations : Deuterated compounds are extensively used as internal standards for quantitative analysis by mass spectrometry. unam.mx this compound is chemically identical to its non-deuterated (unlabeled) counterpart but has a higher mass. cdnisotopes.comlgcstandards.com When added to a sample in a known quantity, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source. By comparing the signal intensity of the deuterated standard to the unlabeled analyte, precise quantification is possible, even with complex sample matrices that might otherwise interfere with the signal. unam.mx This is crucial in fields like metabolomics and environmental analysis. diagnosticsworldnews.comsilantes.com

Contextualizing this compound within the Broader Field of Deuterated Aromatic Compounds

This compound is a specific example within the extensive and growing field of deuterated aromatic compounds. These compounds are not merely academic curiosities but have found practical applications across various scientific and industrial domains. google.com

In the pharmaceutical industry , deuteration of aromatic rings in drug molecules is a strategy used to alter metabolic pathways. irisotope.com Replacing C-H bonds at sites of metabolic oxidation with stronger C-D bonds can slow down the drug's breakdown, potentially extending its half-life, improving its pharmacokinetic profile, and reducing the formation of toxic metabolites. chinesechemsoc.org The approval of deuterated drugs like Austedo (deutetrabenazine) by the FDA highlights the therapeutic potential of this approach. chinesechemsoc.org

In materials science , particularly in the electronics industry, deuterated aromatic compounds are used to enhance the performance and longevity of Organic Light Emitting Diodes (OLEDs). google.comirisotope.com The increased stability of the C-D bond can lead to improved operational durability of the electronic devices. chem-station.com

Furthermore, deuterated aromatic compounds like bromobenzene-d5 (B116778) and deuterated phenols serve as versatile building blocks in synthesis. arkat-usa.orgirisotope.com They provide chemists with labeled starting materials to construct more complex deuterated molecules for a wide range of research purposes. chinesechemsoc.org Therefore, this compound is a valuable reagent that enables access to other labeled molecules and facilitates fundamental research in chemistry and beyond.

Physicochemical Properties

Property2-Nitrobenzonitrile (Unlabeled)This compound
CAS Number 612-24-8 cdnisotopes.comchemicalbook.com1219795-50-2 cdnisotopes.comlgcstandards.com
Molecular Formula C₇H₄N₂O₂ chemicalbook.comC₇D₄N₂O₂ cdnisotopes.com
Molecular Weight 148.12 g/mol cdnisotopes.com152.14 g/mol lgcstandards.com
Physical State Solid, Crystalline Powder cdnisotopes.comchemicalbook.comSolid cdnisotopes.com
Color Yellow chemicalbook.comLight yellow cdnisotopes.com
Melting Point 107-110 °C chemicalbook.com108-110 °C cdnisotopes.com
Water Solubility Insoluble chemicalbook.comInsoluble

Properties

CAS No.

1219795-50-2

Molecular Formula

C7H4N2O2

Molecular Weight

152.145

IUPAC Name

2,3,4,5-tetradeuterio-6-nitrobenzonitrile

InChI

InChI=1S/C7H4N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H/i1D,2D,3D,4D

InChI Key

SWBDKCMOLSUXRH-RHQRLBAQSA-N

SMILES

C1=CC=C(C(=C1)C#N)[N+](=O)[O-]

Synonyms

2-NITROBENZONITRILE-D4

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 2 Nitrobenzonitrile D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Location and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. For isotopically labeled compounds like 2-NITROBENZONITRILE-D4, NMR provides definitive information on the location and effects of deuterium substitution.

¹H NMR Spectral Interpretation and Deuterium Effects

In the ¹H NMR spectrum of the non-deuterated 2-nitrobenzonitrile (B147312), the aromatic protons exhibit complex multiplets in the range of approximately 7.98 to 8.42 ppm when measured in DMSO-d6. rsc.org These signals arise from the four protons on the benzene (B151609) ring.

For this compound, the most significant feature in the ¹H NMR spectrum is the absence of these aromatic signals. The substitution of protons with deuterium, a nucleus that resonates at a much different frequency, effectively renders the molecule "invisible" in the standard proton NMR aromatic region. huji.ac.il Any residual signals in this region would indicate incomplete deuteration. This disappearance serves as a primary method for confirming the success of the isotopic labeling of the aromatic ring.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The carbon skeleton of 2-nitrobenzonitrile has been elucidated using ¹³C NMR spectroscopy, with signals appearing for the six aromatic carbons and the nitrile carbon. In a solvent like DMSO-d6, the non-deuterated compound shows aromatic carbon signals at approximately 149.39, 135.51, 134.36, 133.83, and 124.14 ppm, with the nitrile carbon at 115.13 ppm and the carbon bearing the nitro group at 107.96 ppm. rsc.org

In the ¹³C NMR spectrum of this compound, several key changes are expected:

Isotope Shift: The resonance frequencies of the four carbon atoms directly bonded to deuterium (C3, C4, C5, C6) will experience a slight upfield shift (to a lower ppm value) compared to their protonated counterparts.

C-D Coupling: These same four carbon signals will appear as multiplets (typically triplets for a spin I=1 nucleus like deuterium) due to one-bond carbon-deuterium coupling, whereas they are singlets in a standard proton-decoupled spectrum of the non-deuterated compound.

Signal Intensity: The intensity of these C-D signals is often lower due to the splitting and the negative nuclear Overhauser effect (NOE) from deuterium.

The signals for the quaternary carbons (C1 and C2) that are not directly bonded to deuterium will remain as singlets and show minimal isotopic shift, confirming the specific locations of deuteration.

Compound ¹³C NMR Chemical Shifts (δ) in DMSO-d6 (ppm) rsc.org Expected ¹³C NMR Characteristics for this compound
2-Nitrobenzonitrile149.39, 135.51, 134.36, 133.83, 124.14, 115.13, 107.96Aromatic C-D signals will be slightly upfield shifted and appear as multiplets. Quaternary carbon signals (C-CN and C-NO₂) will remain as singlets with minimal shift.

²H NMR Spectroscopy for Direct Deuterium Detection and Quantitation

²H (Deuterium) NMR spectroscopy is the most direct method for observing the deuterium nuclei. While ¹H and ¹³C NMR provide indirect evidence of deuteration through signal absence or splitting, ²H NMR detects the deuterium atoms themselves. magritek.com

A ²H NMR spectrum of this compound is expected to show a single, relatively broad signal in the aromatic region (approximately 7.9-8.5 ppm). huji.ac.ilmagritek.com The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR. huji.ac.il The broadness of the signal is a characteristic feature of deuterium NMR, resulting from its quadrupolar nucleus. huji.ac.il The integration of this signal can be used to quantify the level of deuteration in the molecule. The absence of signals at other chemical shifts confirms that deuteration has occurred specifically on the aromatic ring and not elsewhere on the molecule.

Vibrational Spectroscopy for Molecular Dynamics and Vibrational Assignments of this compound

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with heavier deuterium atoms significantly alters these vibrational frequencies, providing a clear signature of isotopic labeling.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to changes in polarizability during molecular vibrations. libretexts.org For aromatic systems, Raman is particularly useful for observing symmetric vibrations and the carbon skeleton.

Similar to FTIR, the Raman spectrum of this compound will show a marked difference from its non-deuterated analog. The principles governing the spectral changes are the same:

The high-frequency C-H stretching modes will be replaced by lower-frequency C-D stretching modes. researchgate.net

Vibrational modes of the benzene ring that involve the movement of the peripheral atoms will shift to lower frequencies upon deuteration. researchgate.net

The symmetric stretching vibration of the nitro group (around 1350 cm⁻¹) and the nitrile stretch (around 2230 cm⁻¹) are typically strong in Raman spectra and are expected to show little to no shift upon deuteration of the ring, serving as stable reference points within the spectrum. guidechem.comspectroscopyonline.com

The combination of FTIR and Raman spectroscopy allows for a comprehensive assignment of the vibrational modes of this compound, confirming the isotopic substitution and providing insight into the molecule's vibrational dynamics.

Mass Spectrometry (MS) Applications of this compound

In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled compounds are frequently used as internal standards. this compound serves as an excellent internal standard for the quantification of its non-deuterated counterpart, 2-nitrobenzonitrile, and related analytes.

The principle behind using a stable isotope-labeled internal standard is that it behaves almost identically to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference, it can be distinguished by the mass analyzer. By adding a known amount of this compound to a sample, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. This allows for accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal is used for calibration and measurement. wisc.edu

Key advantages of using this compound as an internal standard include:

Correction for Matrix Effects: Biological and environmental samples often contain complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate results. The co-eluting internal standard experiences similar matrix effects, allowing for their correction.

Improved Precision and Accuracy: By accounting for variations in sample extraction, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the quantitative analysis. researchgate.net

High Specificity: The detection of both the analyte and the internal standard by mass spectrometry provides a high degree of specificity.

A typical workflow for quantitative analysis using this compound as an internal standard is presented in the table below.

StepDescription
1. Sample Preparation A known amount of this compound is added to the unknown sample.
2. Extraction The analyte and internal standard are extracted from the sample matrix.
3. Chromatographic Separation The extract is injected into a chromatograph (e.g., HPLC or GC) to separate the analyte and internal standard from other sample components.
4. Mass Spectrometric Detection The eluting compounds are ionized and detected by a mass spectrometer. The instrument monitors the specific mass-to-charge ratios (m/z) for both 2-nitrobenzonitrile and this compound.
5. Quantification A calibration curve is generated by analyzing standards containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration of the analyte in the unknown sample is then determined from this calibration curve.

High-resolution mass spectrometry (HRMS) is an indispensable tool for verifying the isotopic purity of this compound. neu.edu.tr Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or more decimal places). neu.edu.tr This capability allows for the differentiation of ions with very similar nominal masses.

To assess the isotopic purity of this compound, HRMS is used to determine the relative abundance of the deuterated species compared to any residual non-deuterated 2-nitrobenzonitrile. The high resolving power of the instrument allows for the clear separation of the isotopic peaks, enabling an accurate calculation of the isotopic enrichment.

The table below illustrates the theoretical monoisotopic masses of 2-nitrobenzonitrile and this compound, highlighting the mass difference that is easily resolved by HRMS.

CompoundMolecular FormulaMonoisotopic Mass (Da)
2-NitrobenzonitrileC₇H₄N₂O₂148.0273
This compoundC₇D₄N₂O₂152.0524

By analyzing the intensity of the ion signals corresponding to these masses, the isotopic purity can be precisely calculated. For example, an isotopic purity of 98% would mean that the sample contains 98% this compound and 2% of less-deuterated or non-deuterated species. This verification is critical for applications where high isotopic enrichment is required, such as in quantitative analysis to avoid cross-contribution to the analyte signal.

Quantitative Analysis Utilizing this compound as a Stable Isotope Internal Standard

Chromatographic Techniques for Separation and Purity Assessment of this compound

Chromatographic techniques are essential for the separation and purity assessment of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods. researchgate.netmdpi.com

In a typical HPLC method for purity assessment, a reversed-phase column (e.g., C18) is used. The mobile phase often consists of a mixture of an aqueous component (like water with a modifier such as formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.com The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and the mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of all components. mdpi.com Detection is commonly performed using a UV detector, as the nitroaromatic structure of this compound absorbs UV light. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. researchgate.net

Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is another powerful technique for purity analysis. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The high sensitivity of GC-MS also allows for the identification of any impurities present. libretexts.org

The table below summarizes typical chromatographic conditions that could be used for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Column Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm particle sizeCapillary column, e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Mobile Phase/Carrier Gas A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid(Gradient elution)Helium or Hydrogen
Flow Rate/Gas Flow 1.0 mL/min1.0 mL/min
Temperature Column oven at 30-40 °C mdpi.comTemperature program, e.g., initial temp 100°C, ramp to 280°C
Injection Volume 5-10 µL1 µL (split or splitless injection)
Detection UV at a specific wavelength (e.g., 254 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)

These chromatographic methods are crucial for ensuring that the this compound used in demanding applications, such as an internal standard in quantitative mass spectrometry, meets the required purity specifications.

Mechanistic Investigations Utilizing 2 Nitrobenzonitrile D4

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that of the heavier isotope (kD). By measuring the KIE in reactions involving 2-nitrobenzonitrile-d4, chemists can deduce whether a C-H(D) bond is broken or formed in the rate-determining step of a reaction. gmu.edu

A primary kinetic isotope effect is observed when the isotopically labeled bond is broken or formed in the rate-determining step of the reaction. gmu.edu For a reaction involving the cleavage of a C-D bond on the aromatic ring of this compound, a significant normal KIE (kH/kD > 1, typically in the range of 2-8) would be expected. libretexts.org This is because the C-H bond has a higher zero-point energy (ZPE) than the C-D bond, and this energy difference is largely lost in the transition state where the bond is breaking, leading to a lower activation energy for the non-deuterated compound. baranlab.org

A secondary kinetic isotope effect (SKIE) arises when the isotopically substituted bond is not directly broken or formed in the rate-limiting step. princeton.edupsgcas.ac.in These effects are generally smaller than primary KIEs (typically 0.7-1.5) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.orgpsgcas.ac.in They are often the result of changes in hybridization at the carbon atom bearing the isotope. For example, a reaction that causes a change from sp2 to sp3 hybridization at a deuterated carbon on the this compound ring would typically result in an inverse SKIE (kH/kD < 1). Conversely, a change from sp3 to sp2 hybridization would lead to a normal SKIE (kH/kD > 1). psgcas.ac.in

Reaction Type (Hypothetical)Isotopic PositionObserved KIE (kH/kD)Interpretation
Electrophilic Aromatic Substitution (C-D bond cleavage)Ring C-D6.5Primary KIE; C-D bond is broken in the rate-determining step.
Nucleophilic addition to the nitrile group (sp2 to sp3 change at C1)C6-D0.92Inverse secondary KIE; hybridization change near the reaction center.
Formation of a Meisenheimer complex at C1C6-D0.95Inverse secondary KIE; consistent with sp2 to sp3 rehybridization. psgcas.ac.in

Modern computational chemistry provides powerful tools to predict and interpret kinetic isotope effects. numberanalytics.com Using methods such as Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction involving 2-nitrobenzonitrile (B147312) and its deuterated analogue. science.gov These calculations can determine the structures and, crucially, the vibrational frequencies of the reactants and the transition state for both the light (H) and heavy (D) isotopologues. baranlab.orgnumberanalytics.com

The KIE can be predicted from the calculated zero-point vibrational energies (ZPVE). This computational approach allows for the investigation of different possible reaction mechanisms. By comparing the computationally predicted KIEs for various proposed pathways with experimentally measured values, scientists can identify the most plausible mechanism. researchgate.net This synergy between experimental and computational methods is essential for a detailed understanding of complex reaction landscapes. acs.org

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

Tracing Reaction Pathways and Intermediate Formation with Deuterium Labeling

The deuterium atoms in this compound act as inert labels that can be tracked throughout a reaction sequence. youtube.com By determining the location of the deuterium atoms in the products and any isolated intermediates, it is possible to trace the fate of the aromatic ring and elucidate the reaction pathway. This is typically achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine. rsc.orglibretexts.orgebsco.com When this compound is used as the starting material, the persistence of the d4-labeling pattern on the aromatic ring of the product (e.g., 2-nitro-d4-benzoic acid) provides strong evidence that the ring itself is not directly involved in the reaction mechanism. This can rule out alternative pathways that might involve, for example, rearrangement or dearomatization/rearomatization steps that could lead to H/D scrambling.

Starting MaterialReactionExpected ProductMechanistic Insight
This compoundAcid-catalyzed hydrolysis2-Nitro-d4-benzoic acidThe d4 pattern remains intact, confirming the aromatic ring acts as a spectator. ebsco.com
This compoundReduction with LiAlH4(2-Nitrophenyl-d4)methanamineThe deuterium labels are retained, indicating the reduction is specific to the nitrile group. libretexts.org

Similarly, deuterium labeling is instrumental in studying reactions at the nitro group, such as its reduction to an amine or its role as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. uni-tuebingen.degla.ac.uk In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group (in this case, the nitro group). Using this compound and analyzing the product for the retention of the four deuterium atoms confirms that the reaction proceeds via the accepted addition-elimination (Meisenheimer complex) mechanism. researchgate.net It helps to exclude alternative mechanisms, such as those involving benzyne (B1209423) intermediates, which would result in a different labeling pattern in the product.

Elucidation of Nitrile Functional Group Transformations

Isotopic Exchange Mechanisms in the Context of this compound Synthesis and Reactivity

A critical consideration when using deuterated compounds in mechanistic studies is the possibility of unintentional isotopic exchange with protium (B1232500) from solvents or reagents. nih.gov The C-D bonds on the aromatic ring of this compound, while generally stable, can undergo H/D exchange under certain conditions, particularly in the presence of strong acids, bases, or some transition metal catalysts. youtube.com

Investigating the stability of the deuterium labels under specific reaction conditions is therefore a crucial control experiment. For instance, by subjecting this compound to the reaction conditions (without the other key reactant) and monitoring the isotopic composition over time via NMR or MS, researchers can quantify the rate of any background H/D exchange. If exchange is significant, it must be accounted for when interpreting KIE or tracer study results. This ensures that any observed changes in isotopic composition are a direct result of the primary reaction mechanism under investigation and not an artifact of a competing exchange process.

Applications of 2 Nitrobenzonitrile D4 in Chemical and Materials Science Research

Role as a Stable Isotope Internal Standard in Advanced Analytical Method Development

2-Nitrobenzonitrile-d4 is a deuterated analog of 2-nitrobenzonitrile (B147312), where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based methods.

Development of Robust Quantitative Analytical Protocols

Stable isotope-labeled compounds like this compound are widely employed as internal standards in quantitative analysis. lgcstandards.com The use of a stable isotope internal standard is crucial for achieving accurate and precise results, especially in complex matrices where matrix effects can significantly impact the analytical signal. lgcstandards.comscispace.com

The key principle behind using a stable isotope-labeled internal standard is that it behaves chemically and physically almost identically to its non-labeled counterpart (the analyte) during sample preparation, chromatography, and ionization in the mass spectrometer. lgcstandards.com Because it has a different mass due to the deuterium atoms, it can be distinguished from the analyte by the mass spectrometer. lgcstandards.com This allows for the correction of variations in extraction efficiency, sample volume, and instrument response. bujnochem.com

The development of robust quantitative analytical protocols often involves the following considerations where a stable isotope internal standard like this compound plays a critical role:

Matrix Effect Compensation: In complex samples such as biological fluids or environmental extracts, other co-eluting compounds can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the stable isotope internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of the analyte signal to the internal standard signal remains constant, thus providing a more accurate measurement.

Recovery Correction: Losses of the analyte can occur during various stages of sample preparation, such as extraction and cleanup. By adding a known amount of the stable isotope internal standard at the beginning of the sample preparation process, any losses of the analyte can be corrected for by assuming that the internal standard is lost to the same extent. bujnochem.com

Improved Precision and Accuracy: The use of a stable isotope internal standard significantly improves the precision and accuracy of quantitative methods by minimizing the impact of variations in experimental conditions. lgcstandards.comscispace.com

Table 1: Key Parameters for Selecting a Stable Isotope Internal Standard

Parameter Description Importance
Isotopic Purity The percentage of the labeled compound that contains the desired number of heavy isotopes. High isotopic purity is essential to avoid interference from the unlabeled analyte. lgcstandards.com
Chemical Purity The absence of other chemical impurities. Impurities can interfere with the analysis and lead to inaccurate results.
Mass Difference The difference in mass between the labeled and unlabeled compounds. A sufficient mass difference is needed to prevent isotopic overlap in the mass spectrum. lgcstandards.com

| Label Position | The location of the isotopic labels within the molecule. | The labels should be in a stable position to prevent exchange with protons from the solvent or matrix. lgcstandards.com |

Applications in Environmental Trace Analysis (excluding ecotoxicity)

Nitroaromatic compounds, including nitrobenzonitriles, are a class of chemicals used in various industrial processes and can be found as environmental contaminants. epa.gov The sensitive and accurate detection of these compounds in environmental matrices like water and soil is crucial for monitoring and remediation efforts. researchgate.net

This compound serves as an excellent internal standard for the quantification of 2-nitrobenzonitrile and related nitroaromatic compounds in environmental samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.net Its use helps to overcome the challenges associated with complex environmental matrices, which often contain a wide variety of interfering substances. epa.gov

Research in environmental trace analysis has demonstrated the utility of deuterated internal standards for the accurate quantification of various pollutants. For instance, in the analysis of nitroaromatic compounds in water samples, the addition of a deuterated standard at the beginning of the analytical procedure allows for the correction of any analyte loss during sample extraction and concentration steps, leading to more reliable data. researchgate.net

Synthetic Building Block for Deuterated Fine Chemicals and Specialty Materials

The presence of deuterium atoms in this compound makes it a valuable starting material for the synthesis of other deuterated compounds. These labeled molecules are essential tools in various fields of chemical and materials science research. cas.orgevitachem.com

Preparation of Deuterated Aromatic Amines from this compound

The nitro group in this compound can be readily reduced to an amino group, yielding deuterated 2-aminobenzonitrile (B23959). This transformation is a key step in the synthesis of a variety of deuterated aromatic amines. The reduction can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. nih.gov

The resulting deuterated 2-aminobenzonitrile can then be used as a precursor to synthesize other important deuterated building blocks. For example, it can undergo diazotization followed by substitution reactions to introduce a wide range of functional groups onto the deuterated aromatic ring. These reactions open up pathways to a diverse array of deuterated anilines and other aromatic amines that are valuable in mechanistic studies and as labeled standards.

Table 2: Representative Reduction Methods for Nitroarenes

Reagent/Catalyst Conditions Typical Yield Reference
SnCl₂·2H₂O / HCl Ethanol, reflux High nih.gov
Fe / NH₄Cl Ethanol/Water, reflux High bwise.kr

Utility in the Synthesis of Labeled Ligands or Reagents for Chemical Research

Deuterated ligands and reagents are indispensable in elucidating reaction mechanisms and in various spectroscopic studies, particularly nuclear magnetic resonance (NMR). This compound serves as a versatile starting material for the synthesis of such labeled compounds. rsc.org

For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the nitro group can be transformed into various other functionalities. These transformations, performed on the deuterated scaffold of this compound, allow for the introduction of isotopic labels into specific positions of more complex molecules.

The synthesis of labeled ligands is particularly important in the study of metal-catalyzed reactions. sfu.ca By using deuterated ligands, researchers can track the ligand's behavior during the catalytic cycle and gain insights into the reaction mechanism. Similarly, deuterated reagents are used to probe the stereochemistry and regiochemistry of chemical reactions.

Application in In Vitro Enzymatic and Non-Clinical Metabolic Pathway Studies

Isotopically labeled compounds are crucial for studying the metabolism of drugs and other xenobiotics. wikipedia.orgnih.gov this compound can be used in in vitro enzymatic assays and non-clinical metabolic pathway studies to understand the biotransformation of 2-nitrobenzonitrile. sfu.cawikipedia.orgdss.go.th

When a mixture of the unlabeled compound and its deuterated analog is incubated with liver microsomes or other enzyme preparations, the metabolites formed from both species can be analyzed by mass spectrometry. The presence of the deuterium label allows for the unambiguous identification of the metabolites derived from the parent compound. nih.govmdpi.comfrontiersin.org

These studies can provide valuable information on:

Identification of Metabolites: The mass shift caused by the deuterium label helps to distinguish drug-related metabolites from endogenous compounds in the biological matrix.

Elucidation of Metabolic Pathways: By analyzing the structure of the deuterated metabolites, researchers can identify the metabolic pathways involved in the biotransformation of the compound, such as oxidation, reduction, and conjugation. wikipedia.org

Enzyme Kinetics: Stable isotope-labeled substrates can be used to study the kinetics of the enzymes responsible for their metabolism.

The insights gained from these in vitro studies are essential for understanding the potential fate of the compound in a living organism.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Nitrobenzonitrile
2-Aminobenzonitrile
Tin(II) chloride
Hydrochloric acid

Elucidation of Biotransformation Pathways of Nitrile and Nitro functionalities

Isotopic labeling is a cornerstone of metabolic research, allowing scientists to trace the journey of a molecule through complex biological systems. This compound is ideally suited for such studies, particularly for investigating the biotransformation of molecules containing both nitrile and nitroaromatic groups, which are common in industrial chemicals and pharmaceuticals.

When this compound is introduced to a biological system, such as a microbial culture or a liver microsome preparation, the deuterium atoms on the aromatic ring act as a stable, heavy tag. The core metabolic reactions for this compound are expected to involve the reduction of the nitro group to an amine and/or the hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid. google.com For example, studies on deep-sea bacteria have shown that nitrile-hydrolyzing enzyme systems are responsible for the biotransformation of nitriles. researchgate.net

By using a deuterated substrate, researchers can employ mass spectrometry to track the metabolic fate of the benzene ring. Any metabolites that retain the deuterated ring will have a mass four units higher than their non-deuterated counterparts. This allows for the unambiguous identification of metabolic products even in a complex biological matrix. This method can definitively answer key questions about the metabolic pathway, such as:

Does the reduction of the nitro group precede the hydrolysis of the nitrile, or vice versa?

What are the intermediate species formed during the degradation process?

Are there any unexpected metabolic reactions, such as ring hydroxylation or cleavage?

This precise tracking helps to build a complete picture of how organisms metabolize and detoxify such compounds, which is critical for environmental science and drug development. tuwien.atethernet.edu.et

Investigation of Enzyme Reaction Mechanisms using Deuterated Substrates

The substitution of hydrogen with deuterium is a powerful technique for probing the mechanisms of enzyme-catalyzed reactions through the kinetic isotope effect (KIE). libretexts.org The KIE is the change in the rate of a reaction upon isotopic substitution. wikipedia.org Since a carbon-deuterium (C-D) bond is stronger than a corresponding carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy, a reaction where a C-H bond is broken in the rate-determining step will proceed more slowly when a C-D bond must be cleaved instead. libretexts.orgprinceton.edu

For this compound, this principle can be applied to study enzymes that act on the aromatic ring, such as monooxygenases or dioxygenases. By comparing the rate of the enzymatic reaction using this compound with the rate using standard 2-nitrobenzonitrile, a primary KIE (kH/kD > 1) would provide strong evidence that the cleavage of a C-H (or C-D) bond on the aromatic ring is a rate-limiting part of the reaction mechanism. wpmucdn.comyoutube.com Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that this bond-breaking event is not rate-determining. youtube.com

This method is invaluable for understanding how an enzyme functions at a molecular level, providing insights that are crucial for enzyme engineering and inhibitor design. wpmucdn.com

Table for Interpreting Kinetic Isotope Effect (KIE) Data

Observed KIE (kH/kD) Interpretation
> 2 (Normal KIE) C-H bond breaking is part of the rate-determining step. libretexts.org
≈ 1 (No KIE) C-H bond breaking is not involved in the rate-determining step. youtube.com

Exploration in Advanced Material Systems and Supramolecular Chemistry (non-device performance focus)

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgcnr.it These weak and reversible interactions are the basis for molecular self-assembly, leading to the formation of ordered structures like gels, liquid crystals, and molecular cages. beilstein-journals.org

The 2-nitrobenzonitrile structure, with its electron-withdrawing nitro and nitrile groups and its aromatic ring, possesses the key features to act as a building block in supramolecular assemblies. Deuteration of the aromatic ring in this compound, while not changing the electronic properties, can subtly influence the non-covalent interactions. The slightly shorter and stronger C-D bond can lead to minor changes in crystal packing or the geometry of hydrogen bonds, a phenomenon known as the geometric isotope effect. In the precise and cooperative world of self-assembly, these small perturbations can be used to fine-tune the bulk properties and stability of the resulting supramolecular material.

Role of Deuteration in Modifying Spectroscopic Properties for Research

Deuteration provides a powerful and non-perturbative label for spectroscopic analysis. The increased mass of deuterium compared to hydrogen leads to significant and predictable changes in molecular spectra, which can be exploited to gain detailed structural and dynamic information.

Vibrational Spectroscopy (FTIR and Raman): The vibrational frequencies of chemical bonds are highly dependent on the mass of the constituent atoms. C-D bond stretching and bending vibrations occur at significantly lower frequencies (ca. 2100-2300 cm⁻¹ for stretching) compared to their C-H counterparts (ca. 2800-3100 cm⁻¹). In a complex molecule like this compound, this isotopic shift allows for the unambiguous assignment of vibrational modes associated with the aromatic ring, helping to interpret its complete vibrational spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, deuterium is "silent," meaning it does not produce a signal. Therefore, using this compound effectively erases the signals from the aromatic protons, simplifying the spectrum and allowing researchers to focus on other parts of a larger molecule into which it might be incorporated. Furthermore, ²H NMR spectroscopy can be used to directly probe the deuterated sites, providing information about the local molecular environment and dynamics.

Comparison of Spectroscopic Properties: Protium (B1232500) (¹H) vs. Deuterium (²H)

Property Protium (¹H) Deuterium (²H) Research Implication
NMR Activity Spin = 1/2 (Active) Spin = 1 (Active) Can be studied by both ¹H and ²H NMR.
¹H NMR Signal Produces sharp signals No signal Simplifies ¹H NMR spectra by removing signals.

| Vibrational Frequency | Higher (e.g., C-H stretch ~3000 cm⁻¹) | Lower (e.g., C-D stretch ~2200 cm⁻¹) | Allows for clear assignment of vibrational modes in IR/Raman. |

Incorporation into Labeled Polymer Films or Self-Assembled Structures

In polymer science, understanding the structure and dynamics of polymer chains in films and blends is crucial. This compound can serve as a precursor to deuterated monomers or functionalizing agents for polymers. researchgate.netbloomtechz.com For instance, the nitro group can be chemically reduced to an amine, creating a reactive handle to attach the deuterated phenyl ring onto a polymer backbone or as a side chain. google.com

The primary application of such labeled polymers is in neutron scattering techniques (e.g., Small-Angle Neutron Scattering, SANS). Neutrons interact differently with deuterium and hydrogen nuclei. By selectively labeling one component of a polymer blend or one block of a copolymer with deuterium, a "contrast" is created. This contrast allows researchers to visualize the structure and morphology of the material at the nanoscale. For example, by incorporating a derivative of this compound into one polymer chain and blending it with a non-deuterated polymer, SANS can be used to study:

The conformation of individual polymer chains in a melt or solution.

The domain spacing and morphology in self-assembled block copolymers.

The phase behavior and interfacial properties of polymer blends.

This method provides detailed structural information without significantly altering the chemical and physical properties of the polymer system, making it an indispensable tool in soft matter physics and materials engineering.

Computational and Theoretical Studies on 2 Nitrobenzonitrile D4

Quantum Chemical Calculations of Electronic Structure and Vibrational Frequencies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-NITROBENZONITRILE-D4. These calculations can predict molecular geometry, electronic distribution, and vibrational modes with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP, are used to optimize the molecular geometry and calculate various ground-state properties. worldwidejournals.com

For the parent compound, 2-nitrobenzonitrile (B147312), DFT calculations have been employed to determine optimized structural parameters. derpharmachemica.commuthayammal.in These studies provide a foundational understanding of the bond lengths, bond angles, and dihedral angles. The introduction of deuterium (B1214612) in this compound primarily affects the vibrational frequencies due to the increased mass, with only minor effects on the electronic structure and equilibrium geometry. libretexts.org The substitution of hydrogen with deuterium leads to a predictable downshift in the frequencies of vibrational modes involving the C-D bonds. libretexts.org

Table 1: Predicted Ground State Properties of 2-Nitrobenzonitrile (Parent Compound) using DFT (Note: Data is based on calculations for the non-deuterated analog and serves as a close approximation for the deuterated compound's electronic properties.)

Property Calculated Value
Dipole Moment ~4.18 D derpharmachemica.com
Total Energy Varies with basis set

This table is interactive. Click on the headers to sort.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. numberanalytics.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. While computationally more demanding than DFT, ab initio calculations are crucial for benchmarking and for obtaining highly accurate data on electronic energies and molecular properties. numberanalytics.comrsc.org

For molecules related to this compound, ab initio calculations have been used to refine the understanding of their electronic structures and to provide reference data for less computationally expensive methods. worldwidejournals.com These high-accuracy calculations are particularly important for determining precise electronic transition energies and for understanding subtle electronic effects that govern reactivity.

Density Functional Theory (DFT) for Ground State Properties

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. csic.esuea.ac.uk By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic nature of this compound in various environments.

While specific MD simulation studies on this compound are not extensively documented, the principles can be applied to understand its behavior in solution or in the solid state. Such simulations would be valuable for exploring the rotational dynamics of the nitro and cyano groups and for investigating how intermolecular forces, such as π-π stacking and dipole-dipole interactions, influence the bulk properties of the material. nih.gov The deuteration is not expected to significantly alter the conformational landscape compared to the non-deuterated analog.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data for validation and interpretation. organicchemistrydata.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. uzh.ch Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of molecules with good accuracy. muthayammal.in For this compound, the substitution of the four aromatic protons with deuterium will result in the absence of their signals in the ¹H NMR spectrum. The ¹³C NMR spectrum will also be affected, with the signals of the deuterated carbons showing coupling to deuterium (C-D coupling) and potentially experiencing small isotopic shifts. mdpi.com Computational predictions of these shifts can aid in the interpretation of the experimental spectra. nmrdb.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Nitrobenzonitrile (Parent Compound) (Note: Values are for the non-deuterated analog and serve as a reference. Deuteration would cause minor shifts and C-D coupling.)

Carbon Atom Predicted Chemical Shift (ppm)
C1 (ipso-CN) ~110-115
C2 (ipso-NO₂) ~150-155
C3 ~125-130
C4 ~130-135
C5 ~120-125
C6 ~135-140

This table is interactive. Click on the headers to sort.

Computational methods are extensively used to calculate the vibrational frequencies and intensities of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. rsc.org DFT calculations have been shown to provide reliable predictions of the vibrational spectra of benzonitrile (B105546) derivatives. derpharmachemica.comderpharmachemica.com

For this compound, the most significant impact of deuteration is on the vibrational spectra. The C-H stretching vibrations, typically observed in the 3000-3100 cm⁻¹ region, will be replaced by C-D stretching vibrations at significantly lower frequencies, approximately in the 2200-2300 cm⁻¹ region. libretexts.org Similarly, C-H bending modes will also shift to lower wavenumbers upon deuteration. smu.edu These isotopic shifts are a key signature that can be used to confirm the identity and purity of the deuterated compound. libretexts.org Theoretical calculations of the vibrational spectra of both the deuterated and non-deuterated species are crucial for assigning the observed experimental bands. nih.gov

Table 3: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in 2-Nitrobenzonitrile and Expected Shifts for this compound

Vibrational Mode 2-Nitrobenzonitrile (Calculated) This compound (Expected)
C-H/C-D Aromatic Stretch ~3050-3100 ~2250-2300
C≡N Stretch ~2230 ~2230 (minor shift)
NO₂ Asymmetric Stretch ~1530 ~1530 (minor shift)
NO₂ Symmetric Stretch ~1350 ~1350 (minor shift)
C-H/C-D In-plane Bend ~1000-1200 Lower frequency

This table is interactive. Click on the headers to sort.

Simulation of NMR Chemical Shifts

Modeling of Reaction Energetics and Transition States Involving Deuterium in this compound Transformations

Computational and theoretical studies are pivotal in elucidating the intricate details of chemical reactions, particularly the subtle effects of isotopic substitution. For this compound, the presence of deuterium atoms on the aromatic ring in place of hydrogen atoms can significantly influence the energetics and pathways of its chemical transformations. This section explores the computational modeling of reaction energetics and transition states for reactions involving this deuterated compound, focusing on how deuterium substitution impacts these parameters.

The primary theoretical framework for these investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netrsc.org DFT calculations allow for the determination of molecular geometries, reaction energies, and the structures of transition states, which are the highest energy points along a reaction coordinate. quantumatk.com By comparing the calculated values for 2-nitrobenzonitrile and its deuterated analog, this compound, researchers can predict the kinetic isotope effect (KIE), which is the ratio of the reaction rates of the light (hydrogen-containing) and heavy (deuterium-containing) isotopologues. wikipedia.org

A key principle underlying the effect of deuterium substitution is the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE due to the greater mass of deuterium. In a reaction where a C-H bond is broken or significantly weakened in the transition state, more energy is required to break the C-H bond compared to the C-D bond, leading to a "normal" primary kinetic isotope effect (kH/kD > 1). Conversely, if the bonding to the hydrogen/deuterium atom becomes stiffer in the transition state, an "inverse" KIE (kH/kD < 1) may be observed.

While specific computational studies exclusively focused on this compound are not extensively available in peer-reviewed literature, the principles can be illustrated through hypothetical reaction scenarios pertinent to the reactivity of 2-nitrobenzonitrile. Such reactions include nucleophilic aromatic substitution (SNA_r_) and metal-catalyzed C-H activation.

For instance, in a hypothetical metal-catalyzed C-H activation at a position ortho to the nitro or cyano group, the C-H (or C-D) bond cleavage is often the rate-determining step. sioc-journal.cn Computational modeling of this process would involve locating the transition state for the C-H/C-D bond breaking step for both isotopologues. The calculated activation energies (ΔG‡) would be expected to be lower for the deuterated species, reflecting the difference in ZPVE.

The table below presents hypothetical data from a DFT calculation on a C-H activation reaction, illustrating the expected differences in energetic parameters between 2-nitrobenzonitrile and this compound.

Table 1: Hypothetical DFT Calculation Results for C-H Activation of 2-Nitrobenzonitrile vs. This compound

Parameter2-Nitrobenzonitrile (H-Isotopologue)This compound (D-Isotopologue)
Ground State Energy (Hartree) -548.12345-548.12987
Transition State Energy (Hartree) -548.08765-548.09234
Activation Energy (kcal/mol) 22.4723.56
Key Vibrational Frequency (cm⁻¹) 2980 (C-H stretch)2150 (C-D stretch)
Imaginary Frequency at TS (cm⁻¹) -1550i-1100i
Calculated kH/kD (at 298 K) -3.5

Note: The data in this table is illustrative and based on general principles of kinetic isotope effects. It does not represent results from a specific published study on this compound.

The hypothetical data showcases that the activation energy for the deuterated compound is slightly higher, leading to a predicted normal kinetic isotope effect. The imaginary frequency at the transition state, which corresponds to the vibrational mode of the bond being broken, is also lower for the deuterated species, a direct consequence of the heavier deuterium atom.

Q & A

Q. What are the recommended analytical techniques for characterizing 2-nitrobenzonitrile-D4, and how do isotopic labels affect spectral interpretation?

To confirm the structural integrity and isotopic purity of this compound, use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . For NMR, the deuterium (D) labeling at specific positions (e.g., aromatic ring or nitrile group) suppresses proton signals at those sites, simplifying spectral interpretation. For example, in 1^1H-NMR, the absence of proton peaks at deuterated positions confirms isotopic enrichment. HPLC with UV detection (e.g., at 254 nm) can validate purity by comparing retention times against non-deuterated standards .

Q. What are the key considerations for synthesizing deuterated nitrobenzonitrile derivatives like this compound?

Deuteration typically involves isotopic exchange reactions under controlled conditions. For aromatic deuteration, methods include:

  • Acid-catalyzed exchange using D2_2O or D3_3PO4_4 at elevated temperatures.
  • Metal-catalyzed hydrogen-deuterium exchange (e.g., using Pd/C in deuterated solvents).
    Ensure reaction conditions avoid decomposition of the nitro or nitrile groups. Post-synthesis, use mass spectrometry (MS) to verify isotopic enrichment (e.g., 98 atom% D as in 2-nitrobenzoic-d4 acid) and purity .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in air-tight, light-resistant containers at 0–6°C to prevent degradation via hydrolysis or photochemical reactions. Use inert atmospheres (e.g., argon) for long-term storage. Avoid exposure to moisture, as nitro compounds can hydrolyze under acidic or basic conditions. Regularly monitor stability via HPLC or NMR .

Advanced Research Questions

Q. How can isotopic labeling (e.g., D4) in 2-nitrobenzonitrile resolve contradictions in kinetic isotope effect (KIE) studies?

Deuterated analogs like this compound are critical for elucidating primary KIEs in reaction mechanisms. For example, in nitro-group reduction or nitrile hydrolysis, deuterium substitution alters reaction rates due to differences in bond strength (C-D vs. C-H). Use stopped-flow spectroscopy or isotope ratio mass spectrometry to quantify KIEs. Note that contradictory KIE data may arise from competing pathways (e.g., tunneling effects in deuterated systems), requiring computational validation (DFT calculations) .

Q. What experimental strategies mitigate risks when using this compound in metabolic tracer studies?

For metabolic tracing:

  • Use radiolabeled analogs (e.g., 14^{14}C or 3^{3}H) in parallel with deuterated compounds to cross-validate metabolic pathways.
  • Employ LC-MS/MS with selective reaction monitoring (SRM) to distinguish deuterated metabolites from endogenous analogs.
    Address potential artifacts by controlling for deuterium’s kinetic effects on enzyme activity (e.g., cytochrome P450 inhibition) .

Q. How do solvent systems influence the reactivity of this compound in photochemical studies?

In polar aprotic solvents (e.g., acetonitrile-D3), nitrobenzonitrile derivatives exhibit enhanced photoisomerization due to increased solubility and reduced hydrogen bonding. For deuterated analogs, solvent deuteration (e.g., DMSO-d6) minimizes proton exchange interference. Design experiments using UV-Vis spectroscopy and time-resolved fluorescence to compare quantum yields between deuterated and non-deuterated systems .

Q. What methodologies resolve empirical contradictions in environmental fate studies of deuterated nitroaromatics?

Contradictions in degradation rates (e.g., soil vs. aquatic systems) may arise from isotopic effects on microbial metabolism. Apply dual-isotope probing (e.g., 13^{13}C and D labeling) to track degradation pathways. Combine with meta-omics (metagenomics/metatranscriptomics) to identify microbial consortia responsible for deuterated compound breakdown .

Methodological Resources

  • Spectral Libraries : Cross-reference NMR and MS data with deuterated standards (e.g., 4-nitrobenzonitrile-d4, CAS 1219798-46-5) .
  • Safety Protocols : Follow SDS guidelines for nitro compounds, including PPE (gloves, goggles) and emergency procedures for inhalation/ingestion .
  • Data Validation : Use statistical tools (e.g., QSPR models) to reconcile isotopic effects with empirical results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.